molecular formula C24H19ClN4O2 B12030338 N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634896-13-2

N'-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12030338
CAS No.: 634896-13-2
M. Wt: 430.9 g/mol
InChI Key: CGIULKVTZDYUOW-CVKSISIWSA-N
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Description

N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group, a pyrazole ring, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the Benzylidene Group: The pyrazole derivative is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.

    Etherification: The final step involves the etherification of the phenyl ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzylidene-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-Benzylidene-3-(4-((4-bromobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-Benzylidene-3-(4-((4-fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-Benzylidene-3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorobenzyl ether moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

CAS No.

634896-13-2

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c25-20-10-6-18(7-11-20)16-31-21-12-8-19(9-13-21)22-14-23(28-27-22)24(30)29-26-15-17-4-2-1-3-5-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

CGIULKVTZDYUOW-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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